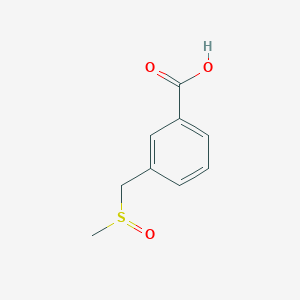

3-(Methanesulfinylmethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(methylsulfinylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKXRQQFQWARSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956332-98-2 | |

| Record name | 3-(methanesulfinylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfinylmethyl)benzoic acid typically involves the introduction of a methanesulfinylmethyl group to the benzene ring of benzoic acid. One common method is through the reaction of benzoic acid with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfinylmethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methanesulfinyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation) in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(Methanesulfonylmethyl)benzoic acid.

Reduction: 3-(Methylmethyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 3-(Methanesulfinylmethyl)benzoic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.15 | Staphylococcus aureus |

| This compound | 0.20 | Escherichia coli |

Anticancer Properties

In vitro studies indicate that this compound has selective toxicity towards cancer cells. For instance, it demonstrated an IC50 value of 0.125 μM against the MDA-MB-231 breast cancer cell line, indicating potential as an anticancer agent.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.125 | High |

| MCF10A (Normal) | >2 | Low |

Agricultural Applications

Pesticide Development

this compound serves as a precursor in synthesizing environmentally friendly pesticides. Its derivatives have been formulated to target specific pests while minimizing toxicity to non-target organisms.

Case Study: Chlorantraniliprole Synthesis

One notable application is in the synthesis of chlorantraniliprole, an insecticide with low toxicity to mammals and birds. The synthesis process utilizes intermediates derived from this compound, showcasing its importance in sustainable agriculture.

Material Science

Polymer Additives

The compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved resistance to degradation under heat.

Case Study: Polypropylene Blends

Research indicates that blending polypropylene with this compound increases the material's tensile strength and elongation at break, making it suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of 3-(Methanesulfinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, which may influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

3-(Methylthio)methylbenzoic acid: Similar structure but with a methylthio group instead of a methanesulfinyl group.

3-(Methanesulfonylmethyl)benzoic acid: An oxidized form of 3-(Methanesulfinylmethyl)benzoic acid with a sulfone group.

Uniqueness

This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(Methanesulfinylmethyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a benzoic acid core with a methanesulfinylmethyl substituent. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that benzoic acid derivatives can possess significant antimicrobial activity. For instance, studies have shown that various substituted benzoic acids inhibit the growth of pathogenic bacteria and fungi. This property is particularly relevant for developing new antimicrobial agents .

Antiproliferative Effects

Some studies have explored the antiproliferative effects of benzoic acid derivatives on cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various biochemical pathways .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the biological activity of substituted benzoic acids found that certain compounds exhibited IC50 values ranging from 7 to 40 μM against specific targets, indicating promising potential as therapeutic agents .

- Occupational Exposure : Although not directly related to this compound, a study on a similar compound identified cases of occupational asthma and allergic reactions among workers exposed to benzoic acid derivatives, highlighting the importance of understanding the safety profile of these compounds .

Data Table: Biological Activities of Related Benzoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methanesulfinylmethyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functionalization of benzoic acid precursors. For example, sulfinyl groups can be introduced via oxidation of thioether intermediates (e.g., using m-CPBA) . Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity products. Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity ≥95% .

Q. How can spectroscopic techniques characterize the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm), methanesulfinyl methyl (δ 2.8–3.2 ppm), and carboxylic acid protons (broad ~12 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and sulfinyl (S=O, ~45 ppm) groups .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C-S=O angles ~105°) and confirming stereochemistry .

- FT-IR : Peaks at ~2550 cm (S-H, if present) and ~1690 cm (C=O) validate functional groups .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The sulfinyl group enhances bioavailability and target binding. Applications include:

- Enzyme inhibition : The compound’s sulfinyl moiety may interact with cysteine residues in enzymes (e.g., proteases), assessed via kinetic assays (IC determination) .

- Prodrug development : Carboxylic acid group facilitates ester prodrug synthesis, evaluated using in vitro hydrolysis studies (pH 7.4 buffer, HPLC monitoring) .

Advanced Research Questions

Q. How can contradictions in reaction yield data during derivative synthesis be resolved?

- Methodological Answer :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, Pd-catalyzed coupling reactions may require inert atmospheres (N) and ligand screening (e.g., XPhos vs. SPhos) .

- Analytical troubleshooting : Compare HPLC-MS data to identify side products (e.g., over-oxidation to sulfonyl derivatives). Adjust reaction stoichiometry (e.g., limiting oxidant) to suppress undesired pathways .

Q. What computational strategies predict the biological interactions of this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2). Dock the sulfinyl group into hydrophobic pockets and validate with MM-GBSA binding energy calculations .

- MD simulations : GROMACS simulations (20 ns, explicit solvent) assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond persistence (>50% simulation time) .

Q. How does the sulfinyl group’s electronic nature influence reactivity compared to sulfonyl or sulfanyl analogs?

- Methodological Answer :

- Electrophilicity : Sulfinyl groups exhibit moderate electrophilicity, enabling nucleophilic substitutions (e.g., with amines) under milder conditions than sulfonyl derivatives. Compare reaction rates via F NMR (if fluorinated analogs exist) .

- Redox stability : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF) reveals oxidation potentials (e.g., sulfinyl → sulfonyl at +1.2 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.